ACT-335827 - 1354039-86-3

ACT-335827

Catalog Number: EVT-257712
CAS Number: 1354039-86-3
Molecular Formula: C31H38N2O5
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACT-335827 is a selective orexin receptor 1 (OX1R) antagonist [, , , , ]. It is a synthetic compound developed by Actelion Pharmaceuticals [, ] for research purposes. This compound plays a crucial role in scientific research by enabling the study of the orexin system, particularly the role of OX1R in various physiological processes such as feeding behavior, stress response, and reward processing [, , , , ].

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that interacts with both orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). [] It has been investigated for its potential therapeutic benefits in various conditions, including insomnia.
  • Relevance: Almorexant serves as a valuable comparison point to ACT-335827, which is a selective OX1R antagonist. [, ] Studying the effects of both Almorexant and ACT-335827 helps researchers understand the specific roles of OX1R and OX2R in various physiological processes. For instance, research indicates that while both Almorexant and ACT-335827 affect responses to novelty stress, the effects differ depending on the dosage and selectivity of the antagonist. []

EMPA

  • Compound Description: EMPA is a selective OX2R antagonist. []
  • Relevance: Like Almorexant, EMPA is useful in comparative studies to delineate the specific effects of OX1R antagonism by ACT-335827. [] This is particularly important when investigating complex physiological responses that involve both orexin receptors. For example, research shows that while the dual orexin receptor blockade by Almorexant and a combination of ACT-335827 and EMPA have similar effects on novelty stress responses, blocking a single receptor with either ACT-335827 or EMPA alone yields different results. []

GSK1059865

  • Compound Description: GSK1059865 is a selective OX1R antagonist. []
  • Relevance: GSK1059865 belongs to the same class of compounds as ACT-335827, both acting as selective antagonists for the OX1R. [, ] This makes GSK1059865 a valuable tool to further explore the therapeutic potential of selective OX1R blockade in conditions like anxiety, panic disorders, and substance use disorders. []

IDOR-1104-2408

  • Compound Description: IDOR-1104-2408 is a selective OX1R antagonist. []
  • Relevance: Similar to ACT-335827 and nivasorexant, IDOR-1104-2408 belongs to the group of selective OX1R antagonists and displays efficacy in reducing binge-like eating in rat models. [] Comparison between these different SO1RAs provides valuable insight into the structure-activity relationship within this class of compounds.

Nivasorexant

  • Compound Description: Nivasorexant is a selective OX1R antagonist that has been investigated as a potential treatment for insomnia. []
  • Relevance: Nivasorexant is another selective OX1R antagonist like ACT-335827. [, ] It has been investigated in clinical trials for conditions like binge eating disorder, although it did not prove efficacious in those trials. [] Comparing the preclinical and clinical profiles of nivasorexant and ACT-335827 helps to gain a better understanding of the potential and limitations of selective OX1R antagonists in treating various disorders.

SB-334867

  • Compound Description: SB-334867 is a selective OX1R antagonist. [, ]

Topiramate

  • Compound Description: Topiramate is a medication used to treat epilepsy and prevent migraines. It is also used off-label for binge eating disorder. []
  • Relevance: In studies on binge-eating disorder, topiramate is often used as a positive control due to its known efficacy in reducing binge-eating episodes. [] Comparing the effects of selective OX1R antagonists like ACT-335827 to topiramate can provide insights into the potential benefits and limitations of these compounds in treating eating disorders.
Synthesis Analysis

The synthesis of ACT-335827 involves several key steps:

  1. Starting Material: The synthesis begins with 4-hydroxy-3-methoxyphenylacetic acid.
  2. Protection of Hydroxyl Group: The phenolic hydroxyl group is protected as a benzyl ether.
  3. Coupling Reaction: This intermediate is then coupled with 4-hydroxy-3-methoxyphenethylamine to form an amide.
  4. Sulfonylation: The phenolic group undergoes sulfonylation using methanesulfonyl chloride.
  5. Cyclization: A cyclization step leads to the formation of tetrahydroisoquinoline derivatives.
  6. N-Alkylation: Subsequent N-alkylation reactions yield the final product.

These steps illustrate a complex synthetic pathway that incorporates various organic chemistry techniques including protection-deprotection strategies, coupling reactions, and cyclizations to achieve the desired pharmacological profile of ACT-335827 .

Molecular Structure Analysis

ACT-335827 has a molecular formula of C17_{17}H22_{22}N2_{2}O3_{3}S and a molecular weight of approximately 342.44 g/mol. The structure features a tetrahydroisoquinoline core, which is characteristic of many neuroactive compounds.

Structural Data:

  • Molecular Weight: 342.44 g/mol
  • Molecular Formula: C17_{17}H22_{22}N2_{2}O3_{3}S
  • Key Functional Groups: Tetrahydroisoquinoline, sulfonamide

The arrangement of atoms within ACT-335827 contributes to its selectivity for the orexin receptor type 1 over type 2, which is critical for its therapeutic effects .

Chemical Reactions Analysis

ACT-335827 undergoes various chemical reactions that are relevant to its pharmacological activity:

  1. Binding Affinity: It exhibits high binding affinity for the orexin receptor type 1 with IC50_{50} values ranging from 7 to 25 nM, while showing significantly lower affinity for the orexin receptor type 2 (630 to 1030 nM).
  2. Metabolism: The compound's metabolic pathways involve cytochrome P450 enzymes, which are crucial for its pharmacokinetic properties.

These reactions highlight the importance of understanding both the binding characteristics and metabolic pathways when evaluating the efficacy and safety profiles of ACT-335827 .

Mechanism of Action

ACT-335827 functions primarily by selectively antagonizing the orexin receptor type 1. This mechanism involves blocking the action of orexin neuropeptides that typically promote arousal and wakefulness.

Process:

  • Upon administration, ACT-335827 binds to the orexin receptor type 1, preventing orexin from exerting its effects on neuronal excitability.
  • This blockade results in reduced anxiety-like behaviors in animal models without inducing sedation or hypolocomotion, indicating a unique therapeutic profile suitable for treating stress-related disorders .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels.

These properties are essential for formulating ACT-335827 into effective pharmaceutical preparations .

Applications

ACT-335827 has been investigated primarily for its potential use in treating anxiety disorders and stress-related conditions due to its selective action on the orexin receptor type 1. Its ability to modulate stress responses without inducing sedation makes it a promising candidate for further clinical development in psychiatric and neuropsychiatric applications .

Introduction to Orexin Receptor Pharmacology

The orexin (hypocretin) system comprises two neuropeptides—orexin-A (OX-A) and orexin-B (OX-B)—and two G protein-coupled receptors, OX1 and OX2 (OX1R, OX2R). Discovered in 1998, this system originates from neurons primarily localized in the lateral hypothalamus but projects extensively throughout the central nervous system, influencing diverse physiological functions [2] [6] [9]. Orexins bind their receptors with distinct affinities: OX-A exhibits high affinity for both OX1R and OX2R, while OX-B preferentially binds OX2R [2] [6]. Activation of these receptors triggers complex signaling cascades, including Gq-mediated phospholipase C (PLC) activation, intracellular calcium mobilization, and modulation of ion channels (e.g., inhibition of K⁺ channels), ultimately enhancing neuronal excitability [6] [9].

  • 1.1 Neurobiological Significance of Orexin Signaling PathwaysOrexin neurons integrate metabolic, circadian, and limbic inputs to regulate arousal, stress responsiveness, and reward processing. Their projections innervate key brain regions:
  • Locus Coeruleus (LC): Rich in OX1R, mediates arousal via norepinephrine release [2] [6].
  • Ventral Tegmental Area (VTA): Expresses both receptors, modulates dopamine-driven reward and motivation [2] [3] [8].
  • Tuberomammillary Nucleus (TMN): Dominated by OX2R, regulates histamine-dependent wakefulness [2] [6].

Orexins stabilize wakefulness during motivated behaviors and respond to stressors and metabolic cues (e.g., hunger). Dysregulation is implicated in narcolepsy (orexin deficiency), insomnia (hyperarousal), addiction, and mood disorders [2] [3] [6].

Table 1: Core Components of the Orexin System

ComponentCharacteristicsPrimary Functions
Orexin-A (OX-A)33-amino acid peptide, two disulfide bonds, C-terminal amidationHigh affinity for OX1R and OX2R; longer-lasting arousal
Orexin-B (OX-B)28-amino acid linear peptide, C-terminal amidationPreferential affinity for OX2R; shorter half-life
OX1 ReceptorGq/Gs-coupled; high expression in LC, VTA, cortexArousal, stress response, reward seeking, addiction
OX2 ReceptorGq/Gi-coupled; high expression in TMN, nucleus accumbensSleep-wake transitions, arousal, REM sleep regulation

Role of OX1 Receptors in Arousal, Stress, and Compulsive Behaviors

OX1R signaling is critical for integrating emotional and physiological stressors with arousal states:

  • Stress and Anxiety: OX1R activation in the amygdala, bed nucleus of the stria terminalis (BNST), and LC amplifies autonomic and behavioral stress responses (e.g., increased heart rate, fear-potentiated startle) [3] [7] [8]. Pharmacological OX1R blockade reduces anxiety-like behaviors in rodent models without inducing sedation [7] [8].
  • Compulsive Behaviors: OX1R in the VTA and nucleus accumbens drives drug-seeking and palatable food consumption. Antagonists reduce reinstatement of cocaine, ethanol, and nicotine seeking in addiction models [8]. In diet-induced obesity models, OX1R inhibition shifts food preference away from high-fat/sweet diets [7].
  • Autonomic Regulation: Central OX1R activation elevates blood pressure and sympathetic tone, linking psychological stress to cardiovascular changes [7] [8].

Table 2: Effects of Selective OX1 Antagonism in Preclinical Models

Behavioral DomainExperimental ModelEffect of ACT-335827Proposed Mechanism
Anxiety/StressFear-potentiated startle (rats)↓ Fear response without motor impairmentBlocked OX1R in amygdala/BNST
Schedule-induced polydipsia (rats)↓ Compulsive water drinkingReduced stress-induced compulsivity
AddictionCocaine CPP* reinstatement (mice)↓ Drug-seeking behaviorBlocked OX1R in VTA→NAc pathway
MetabolicCafeteria diet model (rats)↓ High-fat/sweet diet intake; ↑ standard chow consumption; no change in total kcalAttenuated reward value of palatable food

*Conditioned Place Preference [7] [8]

Rationale for Selective OX1 Receptor Antagonism in Neuropharmacology

Dual orexin receptor antagonists (DORAs) like suvorexant promote sleep but may lack specificity for non-sleep indications. Selective OX1R blockade offers distinct advantages:

  • Targeted Modulation of Motivation and Stress: Unlike OX2R-selective or dual antagonists, OX1R antagonists specifically dampen hyperarousal linked to stress, addiction, and compulsive behaviors without necessarily inducing somnolence [8] [9]. ACT-335827 (300 mg/kg orally) reduces anxiety and compulsivity in rats but does not alter baseline sleep architecture [7] [8].
  • Metabolic Implications: OX1R antagonism may improve glucose homeostasis in obesity. Genetic OX1R deletion in mice improves hyperglycemia under high-fat diets, though chronic ACT-335827 treatment in rats showed mixed metabolic results (increased HDL-cholesterol but unchanged triglycerides or glucose) [7].
  • Neuropsychiatric Therapeutic Potential: OX1R antagonists are candidates for:
  • Addiction: Disrupting cue-induced drug craving [8].
  • Binge Eating: Reducing compulsive palatable food intake [7] [8].
  • Anxiety Disorders: Mitigating pathological stress responses [7] [8].

ACT-335827 exemplifies this rationale. It exhibits >15-fold selectivity for OX1R (Ki = 6–41 nM) over OX2R (Ki = 417–560 nM), oral bioavailability, and brain penetrance [1] [4] [10]. Its effects contrast with DORAs, which broadly suppress arousal via OX2R in the TMN and LC [5] [9].

Table 3: Pharmacological Profile of ACT-335827

PropertyValueMethodSignificance
OX1R Affinity (Ki)6–41 nMRadioligand binding (human/rat receptors)High target engagement at low concentrations
OX2R Affinity (Ki)417–560 nMRadioligand binding (human/rat receptors)Selectivity ratio: 10–93x for OX1R over OX2R
Brain PenetranceFree brain [C] = 97–166 nM (6h post-dose)Pharmacokinetics (rat, 300 mg/kg p.o.)Sufficient CNS exposure for OX1R blockade
Melatonin MT1 Binding58% inhibition at 10 μMSelectivity panel (>100 targets)Minimal off-target activity at therapeutic doses

Data compiled from [1] [4] [7]

Concluding Remarks

ACT-335827 exemplifies the therapeutic potential of selective OX1R antagonism. By precisely targeting pathways involved in stress, motivation, and compulsion—without broad suppression of arousal—it offers a differentiated approach to disorders rooted in hypervigilance and reward dysregulation. Ongoing research aims to optimize OX1R antagonists for clinical translation in addiction, anxiety, and metabolic comorbidities.

Properties

CAS Number

1354039-86-3

Product Name

ACT-335827

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Molecular Formula

C31H38N2O5

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N

SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

ACT-335827; ACT 335827; ACT335827;

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.